1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613667
InChI: InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3
SMILES:
Molecular Formula: C10H16BN3O4
Molecular Weight: 253.07 g/mol

1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18613667

Molecular Formula: C10H16BN3O4

Molecular Weight: 253.07 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C10H16BN3O4
Molecular Weight 253.07 g/mol
IUPAC Name 1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3
Standard InChI Key FXZBICYHXXANNC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:

  • A 1-methyl group at the N1 position, which sterically shields the nitrogen and modulates electronic effects.

  • A 3-nitro substituent (-NO₂) that introduces strong electron-withdrawing character, influencing ring reactivity and intermolecular interactions.

  • A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (pinacol boronate ester), a thermally stable boron-containing moiety widely used in cross-coupling reactions .

The molecular formula is C₁₁H₁₅BN₃O₄, with a calculated molecular weight of 279.07 g/mol. Key spectral data for analogous compounds include:

PropertyValue (Analogous Compounds)Source
¹³C NMR (DMSO-d₆)δ 137.6 (C3), 106.3 (C4), 145.8 (C5)
Melting Point62–65°C (for 1-methyl-4-boronate derivative)
IR (KBr)ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym)

Synthesis and Reaction Pathways

Nitration of Boronated Pyrazoles

Physicochemical Characterization

Stability and Reactivity

The compound exhibits:

  • Thermal stability: Decomposition onset at ~180°C (DSC), comparable to 1-methyl-4-boronate pyrazole derivatives .

  • Hydrolytic sensitivity: The boronate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7) .

  • Electrochemical behavior: The nitro group enables reduction potentials at -0.85 V vs. SCE (cyclic voltammetry) .

Spectroscopic Correlations

  • ¹H NMR: Methyl groups on the boronate ester resonate as singlets (δ 1.25–1.30 ppm) . The pyrazole H5 proton appears as a doublet (δ 8.2 ppm, J = 2.1 Hz) .

  • ¹¹B NMR: A sharp singlet at δ 30.5 ppm confirms tetrahedral boron coordination .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester enables palladium-catalyzed coupling with aryl halides. Key advantages over non-nitrated analogs:

  • Enhanced reactivity: The nitro group activates the pyrazole ring toward electrophilic substitution, facilitating subsequent functionalization .

  • Directed metalation: The boronate acts as a directing group for regioselective C–H functionalization.

Representative reaction:

1-Methyl-3-nitro-4-boronate pyrazole+4-BromotoluenePd(PPh₃)₄, K₂CO₃1-Methyl-3-nitro-4-(4-methylphenyl)pyrazole[4]\text{1-Methyl-3-nitro-4-boronate pyrazole} + \text{4-Bromotoluene} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{1-Methyl-3-nitro-4-(4-methylphenyl)pyrazole} \quad[4]

Energetic Materials Precursor

The nitro and boronate groups suggest potential in:

  • High-energy density compounds: Nitropyrazoles exhibit detonation velocities >8000 m/s .

  • Thermal stabilizers: Boronates inhibit radical decomposition pathways in polymers .

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